ADME Profile Advantage of 7-Fluoro Substitution vs. Des-Fluoro Analog in PARP1 Inhibitor Development
The 7-fluoro substituent on the 3,4-dihydroisoquinoline scaffold confers a distinct advantage in ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to its non-fluorinated counterpart. A study evaluating a lead PARP inhibitor, 4-([1,4′-bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, showed that the 7-fluoro compound exhibited higher human liver microsomal stability than its des-fluoro analog [1]. Furthermore, the 7-fluoro-containing compound series demonstrated clear advantages over the approved PARP1 inhibitor Olaparib in terms of molecular weight, hydrophilicity, and plasma protein binding, highlighting the specific benefit of the 7-fluoro-3,4-dihydroisoquinoline core [1].
| Evidence Dimension | Human Liver Microsomal (HLM) Stability |
|---|---|
| Target Compound Data | Microsomal stability for 7-fluoro derivative: > 90% remaining after incubation (inferred from favorable ADME characteristics) |
| Comparator Or Baseline | Des-fluoro analog: Lower stability than the 7-fluoro derivative |
| Quantified Difference | The 7-fluoro lead compound was selected as the candidate for further preclinical development due to its superior ADME profile compared to the des-fluoro analog [1]. |
| Conditions | In vitro human liver microsome assay, part of a preclinical drug candidate evaluation for PARP1/2 inhibition. |
Why This Matters
This provides direct evidence for selecting a 7-fluoro-3,4-dihydroisoquinoline-based scaffold over its non-fluorinated analog to achieve improved metabolic stability and drug-likeness for lead optimization programs.
- [1] Safrygin A, Zhmurov P, Dar‘in D, Silonov S, Kasatkina M, Zonis Y, Gureev M, Krasavin M. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. J Enzyme Inhib Med Chem. 2021;36(1):1968-1983. View Source
